1-[2-(2-Bromoethoxy)ethoxy]butane
Overview
Description
1-[2-(2-Bromoethoxy)ethoxy]butane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a butane chain. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Bromoethoxy)ethoxy]butane can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction between 2-bromoethanol and butane-1,4-diol in the presence of a strong base like sodium hydride or potassium hydride results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding ethers or alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Formation of ethers or alcohols depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Scientific Research Applications
1-[2-(2-Bromoethoxy)ethoxy]butane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]butane primarily involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the bromine atom being replaced by a double bond .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of an ethoxy group.
2-Bromoethyl methyl ether: Contains a methyl group instead of a butane chain.
Bis(2-bromoethyl) ether: Contains two brominated ethoxy groups.
Uniqueness: 1-[2-(2-Bromoethoxy)ethoxy]butane is unique due to its specific combination of a brominated ethoxy group and a butane chain, which imparts distinct reactivity and applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKXVHMOHXGMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294586 | |
Record name | 1-[2-(2-bromoethoxy)ethoxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-19-1 | |
Record name | NSC97212 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(2-bromoethoxy)ethoxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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